

Application Notes and Protocols for Plant DNA Extraction Using Cetyltrimethylammonium Bromide (CTAB)

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Compound of Interest		
Compound Name:	Cethexonium bromide	
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The isolation of high-quality genomic DNA from plant tissues is a foundational step for a multitude of molecular applications, including PCR, DNA sequencing, and genetic engineering. Plant tissues, however, present unique challenges due to the presence of rigid cell walls and high concentrations of polysaccharides and polyphenols, which can interfere with DNA extraction and downstream enzymatic reactions. The Cetyltrimethylammonium Bromide (CTAB) method is a robust and widely adopted chemical-based technique designed to overcome these challenges, enabling the extraction of pure, high-molecular-weight DNA from a diverse range of plant species.

This document provides comprehensive application notes and a detailed protocol for the CTAB-based DNA extraction method.

Principle of the CTAB Method

The CTAB method is a lysis and purification technique that leverages the properties of the cationic detergent Cetyltrimethylammonium Bromide. In a high-salt buffer, CTAB effectively lyses cell membranes and forms complexes with proteins and most polysaccharides. These complexes are subsequently removed through a chloroform extraction step, while the DNA remains in the aqueous phase. The DNA is then precipitated using isopropanol or ethanol,



yielding a purified DNA sample. Additives such as polyvinylpyrrolidone (PVP) are often included to help remove polyphenolic compounds.[1][2]

Applications

The CTAB method is highly versatile and can be applied to a wide variety of plant tissues, including:

- · Fresh young leaves
- Roots and stems
- Flower buds
- Seeds
- Freeze-dried tissues

This method is particularly advantageous for plant species rich in polysaccharides and polyphenols, such as yam and banana, where other methods may fail to produce high-quality DNA.[3]

Quantitative Data Summary

The following table summarizes typical DNA yields and purity obtained using the CTAB method from various plant tissues. These values can vary depending on the plant species, tissue type, and specific modifications to the protocol.



Plant Species/Tissue	DNA Yield (μg/g of tissue)	A260/A280 Ratio	A260/A230 Ratio	Reference
Petunia hybrida (various tissues)	341.7 - 897.2 (μg/μl from unspecified tissue amount)	Not specified	Not specified	[4]
Plant Leaves (general)	15 - 40	1.8 - 2.0	1.9 - 2.2	[5]
Chimonanthus praecox (leaves)	~200 - 800 (ng/µl from 25mg tissue)	~1.8 - 2.1	~1.5 - 2.2	[6]
Dioscorea rotundata (yam) & Musa sp. (banana)	287.40 - 424.95 (ng/µl from unspecified tissue amount)	2.10 - 2.19	Not specified	[3]

Experimental Protocol: CTAB DNA Extraction from Plant Leaf Tissue

This protocol is a standard method for extracting genomic DNA from fresh plant leaf tissue. Modifications may be required for different plant species or tissue types.

Materials and Reagents:

- CTAB Extraction Buffer:
 - 2% (w/v) CTAB
 - 100 mM Tris-HCl (pH 8.0)
 - 20 mM EDTA (pH 8.0)
 - 1.4 M NaCl
 - 1% (w/v) PVP (Polyvinylpyrrolidone)



- 0.2% (v/v) β-mercaptoethanol (add just before use in a fume hood)
- Chloroform:isoamyl alcohol (24:1)
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- RNase A (10 mg/mL)
- Liquid nitrogen
- Mortar and pestle
- Microcentrifuge tubes (1.5 mL or 2.0 mL)
- · Water bath or heating block
- Microcentrifuge
- Vortex mixer

Procedure:

- Tissue Preparation:
 - 1. Weigh approximately 100-200 mg of fresh, young leaf tissue.
 - 2. Freeze the tissue in liquid nitrogen to prevent DNA degradation.
 - 3. Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.
- Lysis:
 - 1. Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.



- 2. Immediately add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer (with β -mercaptoethanol).
- 3. Vortex thoroughly to mix the powder with the buffer.
- 4. Incubate the mixture in a water bath at 65°C for 30-60 minutes with occasional gentle swirling.

• Purification:

- 1. After incubation, add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1) to the tube.
- 2. Mix gently by inversion for 5-10 minutes to form an emulsion. Caution: Do not vortex vigorously as this can shear the DNA.
- 3. Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.
- 4. Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube. Avoid disturbing the interface.

DNA Precipitation:

- 1. Add 0.7 volumes (e.g., 700 μ L for every 1 mL of aqueous phase) of ice-cold isopropanol to the transferred aqueous phase.
- 2. Mix gently by inversion until a white, thread-like DNA precipitate becomes visible.
- 3. Incubate at -20°C for at least 30 minutes to enhance precipitation.
- 4. Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

Washing:

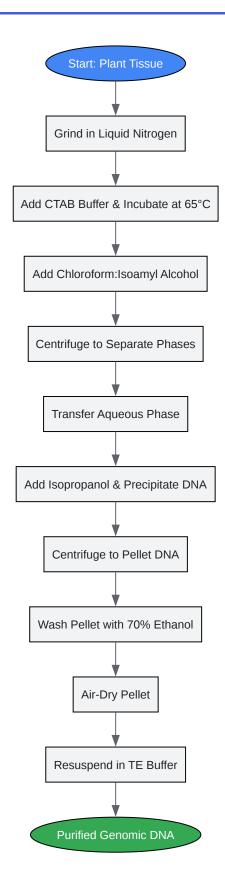
- 1. Carefully decant the supernatant without disturbing the DNA pellet.
- 2. Add 1 mL of ice-cold 70% ethanol to wash the pellet.



- 3. Gently dislodge the pellet by flicking the tube and then centrifuge at 12,000 x g for 5 minutes.
- 4. Carefully decant the ethanol.
- 5. Repeat the wash step once more.
- Resuspension:
 - After the final wash, remove as much ethanol as possible and air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to dissolve.
 - 2. Resuspend the DNA pellet in 50-100 μL of TE Buffer.
 - 3. To facilitate dissolution, incubate at 65°C for 10 minutes with gentle flicking.
 - 4. (Optional but recommended) Add 1 μ L of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes to remove RNA contamination.
- Storage:
 - Store the purified DNA at -20°C for long-term use.

Visualizations

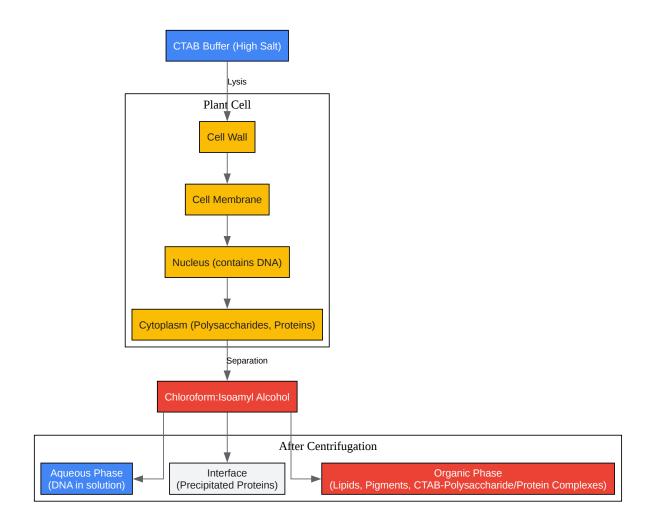




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Caption: Workflow of the CTAB DNA extraction protocol from plant tissues.





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Caption: Mechanism of CTAB in separating DNA from cellular components.



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